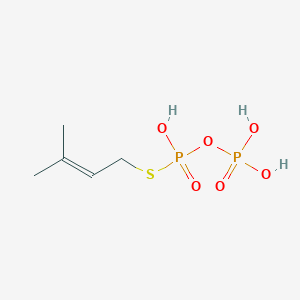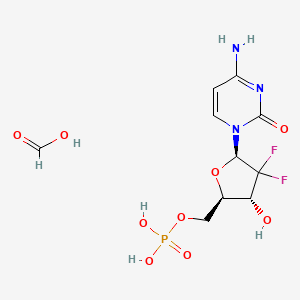
Gemcitabine Monophosphate Formate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gemcitabine Monophosphate Formate Salt is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is widely used in the treatment of various cancers, including pancreatic, lung, breast, and ovarian cancers . The monophosphate formate salt form of gemcitabine is designed to enhance its stability and solubility, making it more effective in clinical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gemcitabine Monophosphate Formate Salt typically involves the phosphorylation of gemcitabine. One common method includes the reaction of gemcitabine with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The resulting gemcitabine monophosphate is then treated with formic acid to form the formate salt .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is typically purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Gemcitabine Monophosphate Formate Salt undergoes various chemical reactions, including:
Phosphorylation: The initial step in its synthesis.
Hydrolysis: Can occur under acidic or basic conditions, leading to the breakdown of the phosphate ester bond.
Oxidation and Reduction: Less common but can occur under specific conditions.
Common Reagents and Conditions
Phosphorylating Agents: Phosphorus oxychloride (POCl3), phosphoric acid.
Bases: Pyridine, triethylamine.
Major Products
The major product of these reactions is this compound itself, with potential by-products including unreacted gemcitabine and various phosphate esters .
Scientific Research Applications
Gemcitabine Monophosphate Formate Salt has a wide range of applications in scientific research:
Mechanism of Action
Gemcitabine Monophosphate Formate Salt exerts its effects by inhibiting DNA synthesis. After uptake into malignant cells, it is phosphorylated to form gemcitabine diphosphate and gemcitabine triphosphate. These active metabolites replace the natural nucleotides in DNA, leading to the termination of DNA elongation and the induction of apoptosis in cancer cells . The primary molecular targets include DNA polymerases and ribonucleotide reductase .
Comparison with Similar Compounds
Similar Compounds
Cytarabine: Another nucleoside analog used in chemotherapy.
Fludarabine: Used in the treatment of hematological malignancies.
Capecitabine: An oral prodrug that is metabolized to 5-fluorouracil.
Uniqueness
Gemcitabine Monophosphate Formate Salt is unique due to its enhanced stability and solubility compared to other nucleoside analogs. This makes it more effective in clinical applications, particularly in the treatment of solid tumors . Additionally, its ability to be used in combination with other anticancer agents enhances its therapeutic potential .
Properties
CAS No. |
1316276-85-3 |
|---|---|
Molecular Formula |
C10H14F2N3O9P |
Molecular Weight |
389.20 g/mol |
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;formic acid |
InChI |
InChI=1S/C9H12F2N3O7P.CH2O2/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;2-1-3/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);1H,(H,2,3)/t4-,6-,7-;/m1./s1 |
InChI Key |
IWMDNZSCVDTYEH-OSZBKLCCSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)O)O)(F)F.C(=O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


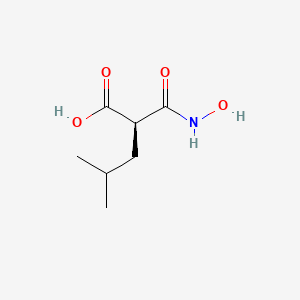
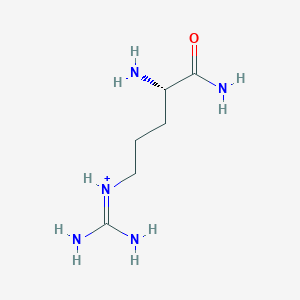
![1-(5-Carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1 H-indole-2-carboxylic acid](/img/structure/B10760620.png)
![[4-({[5-Benzyloxy-1-(3-carbamimidoyl-benzyl)-1H-indole-2-carbonyl]-amino}-methyl)-phenyl]-trimethyl-ammonium](/img/structure/B10760624.png)
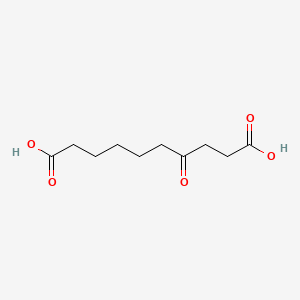
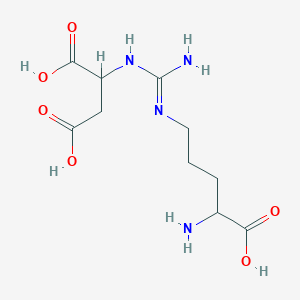
![2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine](/img/structure/B10760637.png)
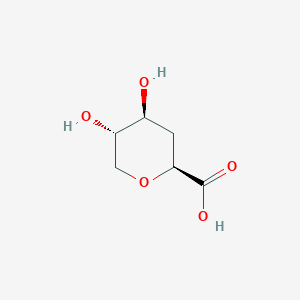

![(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B10760655.png)
![6-(1,1-Dimethylallyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-G]chromen-7-one](/img/structure/B10760661.png)
![6-(1,1-Dimethylallyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-G]chromen-7-one](/img/structure/B10760664.png)
